An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodopyridazin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-iodopyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide details a proposed synthetic pathway, experimental protocols, and a thorough characterization profile.
Introduction
6-Iodopyridazin-3-amine (CAS No: 187973-60-0) is a substituted pyridazine derivative.[1] The pyridazine core is a key pharmacophore found in numerous biologically active compounds. The presence of an amino group at the 3-position and an iodine atom at the 6-position offers two distinct reactive sites for further molecular elaboration, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[2][3] The iodine atom, in particular, serves as an excellent handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Stille cross-coupling reactions.[4]
Physicochemical Properties
The key physicochemical properties of 6-iodopyridazin-3-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 187973-60-0 | [1] |
| Molecular Formula | C₄H₄IN₃ | [1][5] |
| Molecular Weight | 221.00 g/mol | [1] |
| Exact Mass | 220.94499 Da | [1][5] |
| Density (Predicted) | 2.204 g/cm³ | [5] |
| Boiling Point (Predicted) | 399.6 °C at 760 mmHg | [5] |
| pKa (Predicted) | 4.24 ± 0.10 | [6] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |
Proposed Synthesis Pathway
While specific literature detailing a full, optimized synthesis of 6-iodopyridazin-3-amine is scarce, a reliable pathway can be proposed based on established reactions for pyridazine derivatives.[4] The most logical route involves a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step is a selective nucleophilic aromatic substitution to yield 3-amino-6-chloropyridazine, followed by a halogen exchange reaction to replace the chlorine atom with iodine.
Caption: Proposed two-step synthesis of 6-Iodopyridazin-3-amine.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic pathway.
This procedure is adapted from established methods for the amination of 3,6-dichloropyridazine.[7]
Reaction Scheme: C₄H₂Cl₂N₂ + NH₃ → C₄H₄ClN₃ + HCl
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Ammonia in methanol (e.g., 2.0 M solution)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture to 130°C for 96 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-6-chloropyridazine as a solid.[7]
Quantitative Data (Step 1):
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield | Physical Form |
| 3,6-Dichloropyridazine | 148.98 | - | Solid |
| 3-Amino-6-chloropyridazine | 129.55 | ~61% | White Solid |
This protocol describes a Finkelstein-type halogen exchange reaction to convert the chloro-substituent to an iodo-substituent.
Reaction Scheme: C₄H₄ClN₃ + NaI → C₄H₄IN₃ + NaCl
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
Sodium iodide (NaI)
-
An acid catalyst (e.g., hydroiodic acid or a Lewis acid)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine, sodium iodide (typically 1.5-3 equivalents), and the chosen solvent.
-
Add a catalytic amount of a suitable acid.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and wash with a dilute aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain pure 6-iodopyridazin-3-amine.
Characterization of 6-Iodopyridazin-3-amine
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized 6-iodopyridazin-3-amine. The following section outlines the expected results from key analytical techniques.
Caption: Workflow for the spectroscopic characterization of the final product.
Note: The following spectral data are predicted based on the chemical structure and analysis of similar compounds, as experimental data is not widely published.[8]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Doublet | 1H | H-4 (pyridazine) |
| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (pyridazine) |
| ~ 6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-3 (-C-NH₂) |
| ~ 130 - 132 | C-5 |
| ~ 125 - 127 | C-4 |
| ~ 110 - 115 | C-6 (-C-I) |
Mass spectrometry is used to confirm the molecular weight of the compound. For 6-iodopyridazin-3-amine, the expected molecular ion peak would correspond to its molecular weight.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Molecular Ion [M]⁺ | m/z ≈ 221 |
| Protonated Ion [M+H]⁺ | m/z ≈ 222 |
| Key Fragments | Loss of I (m/z ≈ 94), Loss of N₂ (m/z ≈ 193) |
This guide provides a foundational framework for the synthesis and detailed characterization of 6-iodopyridazin-3-amine. Researchers should consider the proposed protocols as a starting point, with the potential for optimization of reaction conditions to improve yields and purity.
References
- 1. 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 6-Iodopyridazin-3-amine|lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
